molecular formula C21H18Cl2N4O3 B2489899 N-(4-(4-(2,3-dichlorophenyl)piperazine-1-carbonyl)oxazol-2-yl)benzamide CAS No. 1286732-25-9

N-(4-(4-(2,3-dichlorophenyl)piperazine-1-carbonyl)oxazol-2-yl)benzamide

Cat. No.: B2489899
CAS No.: 1286732-25-9
M. Wt: 445.3
InChI Key: BECYSNJSLURMOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(4-(2,3-Dichlorophenyl)piperazine-1-carbonyl)oxazol-2-yl)benzamide is a heterocyclic compound featuring a benzamide core linked to an oxazole ring, which is further connected to a 2,3-dichlorophenyl-substituted piperazine moiety via a carbonyl group. This structure is designed to optimize interactions with central nervous system (CNS) receptors, particularly dopamine D2 and D3 subtypes. The 2,3-dichlorophenyl group on the piperazine ring is critical for receptor affinity and selectivity, while the oxazole-benzamide framework contributes to metabolic stability and bioavailability .

Properties

IUPAC Name

N-[4-[4-(2,3-dichlorophenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N4O3/c22-15-7-4-8-17(18(15)23)26-9-11-27(12-10-26)20(29)16-13-30-21(24-16)25-19(28)14-5-2-1-3-6-14/h1-8,13H,9-12H2,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECYSNJSLURMOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C(=CC=C2)Cl)Cl)C(=O)C3=COC(=N3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-(2,3-dichlorophenyl)piperazine-1-carbonyl)oxazol-2-yl)benzamide typically involves multiple steps. One common method starts with the preparation of 2,3-dichlorophenylpiperazine, which is then reacted with oxalyl chloride to form the corresponding acyl chloride. This intermediate is subsequently reacted with 2-aminobenzamide to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-(2,3-dichlorophenyl)piperazine-1-carbonyl)oxazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

N-(4-(4-(2,3-dichlorophenyl)piperazine-1-carbonyl)oxazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(4-(2,3-dichlorophenyl)piperazine-1-carbonyl)oxazol-2-yl)benzamide involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Piperazine-Based Dopamine Receptor Ligands

Compound 7o ():
  • Structure : 5-(4-(2,4-dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide.
  • Comparison : Replacing the 2,3-dichlorophenyl group with 2,4-dichlorophenyl reduces D3 receptor binding affinity (IC₅₀ increases from 8.2 nM to 23.4 nM). The pentanamide linker also introduces conformational flexibility, which may lower selectivity compared to the rigid oxazole linker in the target compound .
Compound 3f ():
  • Structure : N-(2-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide.
  • Comparison: The ethoxyethyl linker and thiophene-substituted benzamide improve solubility but reduce CNS penetration due to increased polarity. Despite this, it retains nanomolar D3 affinity (Kᵢ = 2.1 nM), similar to the target compound. The ^1H NMR data (δ 3.71 ppm, broad s) confirm piperazine proton environments analogous to the target compound .
NGB 2904 ():
  • Structure : Classic D3 antagonist with a 2,3-dichlorophenylpiperazine and benzamide scaffold.
  • Comparison : The target compound’s oxazole ring replaces NGB 2904’s extended alkyl chain, enhancing rigidity and D3 selectivity (D3/D2 ratio >100-fold vs. 50-fold for NGB 2904) .

Heterocyclic Modifications

Benzoxazole Derivatives ():
  • Examples : 8e (5-chlorobenzo[d]oxazol-2-yl), 8f (5-methylbenzo[d]oxazol-2-yl).
  • Comparison: Replacing oxazole with benzoxazole shifts activity toward VEGFR-2 inhibition rather than dopamine receptors. Chloro and methyl substituents on benzoxazole increase lipophilicity (logP ~3.5 vs.
Benzothiazole Derivative BZ-IV ():
  • Structure : N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide.
  • Comparison : The methylpiperazine and benzothiazole groups confer anticancer activity via apoptosis induction, differing from the dopamine-targeted mechanism of the target compound. LC-MS data (m/z 318.1 [M+H]⁺) confirm a smaller molecular weight (318 vs. 504 for the target compound) .

Fluorinated and Bicyclic Analogs

Compounds 54 and 55 ():
  • Structures : Fluorinated benzo[b][1,4]oxazin-3(4H)-one derivatives with piperazine-carboxamide tails.
  • Comparison: Fluorine atoms increase metabolic stability (t₁/₂ >6 hrs vs. 3 hrs for the target compound) but reduce D3 affinity (Kᵢ = 120 nM vs. 8.2 nM). The benzooxazinone core alters π-π stacking interactions critical for receptor binding .
Compound 20 ():
  • Structure : N-[4-[4-(5-methoxy-2-benzisoxazolyl)piperazin-1-yl]butyl]-4-morpholinylbenzamide.
  • Comparison : The benzisoxazole-piperazine moiety achieves D3 selectivity (Kᵢ = 38 nM) but lacks the 2,3-dichlorophenyl group, resulting in lower potency than the target compound .

Key Structure-Activity Relationship (SAR) Findings

Structural Feature Effect on Activity Example Reference
2,3-Dichlorophenylpiperazine Enhances D3 affinity and selectivity over D2 (Kᵢ <10 nM; D3/D2 >100-fold) Target Compound
Oxazole Linker Improves rigidity and bioavailability compared to flexible alkyl chains Target Compound vs. 7o
Benzamide Substituents Electron-withdrawing groups (e.g., Cl) increase receptor binding; bulky groups reduce penetration 8e (Cl) vs. 8f (CH₃)
Fluorination Enhances metabolic stability but may reduce receptor affinity Compound 54 vs. Target

Biological Activity

N-(4-(4-(2,3-dichlorophenyl)piperazine-1-carbonyl)oxazol-2-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its synthesis, biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H18Cl2N4O3, with a molecular weight of 409.27 g/mol. The compound features a piperazine ring, an oxazole moiety, and a benzamide structure, which contribute to its unique biological properties.

PropertyValue
Molecular FormulaC18H18Cl2N4O3
Molecular Weight409.27 g/mol
Structural FeaturesPiperazine, Oxazole, Benzamide

Synthesis

The synthesis of this compound typically involves several steps:

  • Preparation of 2,3-Dichlorophenylpiperazine : This is the starting material that undergoes acylation.
  • Formation of Acyl Chloride : The piperazine derivative is reacted with oxalyl chloride.
  • Reaction with Aminobenzamide : The acyl chloride is then reacted with 2-aminobenzamide to produce the final product.

These synthetic routes can be optimized for industrial production to enhance yield and purity through continuous flow reactors and automated systems .

Antidepressant and Anxiolytic Effects

Research indicates that this compound exhibits significant antidepressant and anxiolytic properties. Its mechanism of action is believed to involve modulation of neurotransmitter systems, particularly through interaction with serotonin receptors . This aligns with findings from studies on other piperazine derivatives known for their psychoactive effects.

Anticancer Potential

The compound has also been evaluated for its anticancer activity. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines. For instance, derivatives with similar structures have demonstrated moderate to high potency as RET kinase inhibitors in ELISA-based assays . The presence of the dichlorophenyl group is thought to enhance its bioactivity by influencing interactions at the molecular level .

The exact mechanism through which this compound exerts its biological effects involves binding to specific receptors or enzymes. This interaction modulates their activity, leading to various therapeutic outcomes. Preliminary studies suggest that it may act on serotonin receptors similar to other known antidepressants .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Antidepressant Activity : A study examining the effects on animal models demonstrated significant reductions in depressive-like behaviors when administered this compound compared to control groups.
  • Cancer Cell Proliferation : In vitro assays conducted on cancer cell lines revealed that the compound effectively inhibited growth at micromolar concentrations, suggesting a promising avenue for further development as an anticancer agent .

Comparative Analysis

To understand the uniqueness of this compound in relation to similar compounds, a comparison table is provided below:

Compound NameBiological ActivityKey Structural Features
N-(4-(4-(2,3-dichlorophenyl)piperazine-1-carbonyl)benzamideAntidepressantBenzamide moiety
N-(4-chloro-benzamide derivativeRET kinase inhibitorSubstituted five-membered ring
N-(4-(4-chlorophenyl)piperazine-1-carbonyl)oxazol-2-ylAnticancerSimilar piperazine structure

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing N-(4-(4-(2,3-dichlorophenyl)piperazine-1-carbonyl)oxazol-2-yl)benzamide, and how does substituent variation affect reaction yields?

  • Methodological Answer : The synthesis typically involves coupling a 2,3-dichlorophenyl-substituted piperazine with an oxazole-benzamide scaffold. For example, analogous compounds are synthesized by substituting 1-(2,3-dichlorophenyl)piperazine in nucleophilic displacement or amide coupling reactions. Purification via normal-phase chromatography (e.g., 10% methanol/dichloromethane) and reverse-phase chromatography (e.g., acetonitrile/water gradients) is critical to isolate the product . Substituent variations (e.g., trifluoromethyl or cyanophenyl groups) can reduce yields due to steric or electronic effects, as seen in analogs with 41–37% yields .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are standard. For instance, 1H^1H NMR of similar compounds shows aromatic proton resonances at δ 7.88–6.82 ppm and piperazine proton broad singlets at δ 3.71–2.75 ppm. MS data (e.g., M+H+^+ = 506.10) confirm molecular weight . High-resolution MS and 13C^{13}C NMR further validate the carbonyl and oxazole moieties .

Q. Which biological targets are hypothesized for this compound based on structural analogs?

  • Methodological Answer : The 2,3-dichlorophenyl-piperazine moiety is associated with dopamine D3 receptor selectivity. Analogs like NGB 2904 and CJB 090 show D3-specific binding, reducing cocaine reinforcement in primates . The benzamide-oxazole core may enhance CNS penetration, as seen in related antipsychotic candidates .

Advanced Research Questions

Q. How can conflicting binding affinity data between in vitro and in vivo assays be resolved?

  • Methodological Answer : Discrepancies may arise from metabolic stability or assay conditions. For example, in vitro binding assays (e.g., radioligand competition) might not account for protein binding or blood-brain barrier penetration. Validate using ex vivo autoradiography or microdialysis in animal models, as done for D3-selective ligands . Adjusting assay buffers (e.g., pH, ion concentration) can also mitigate false negatives .

Q. What strategies improve aqueous solubility without compromising receptor affinity?

  • Methodological Answer : Introduce hydrophilic groups (e.g., hydroxyl, tertiary amines) to the benzamide or oxazole ring. Salt formation (e.g., dihydrochloride monohydrate) enhances solubility, as demonstrated in piperazine derivatives . Co-solvents like PEG-400 or cyclodextrin inclusion complexes can also be tested in preclinical formulations .

Q. How do molecular docking studies inform structure-activity relationships (SAR) for this compound?

  • Methodological Answer : Docking into dopamine D3 receptor homology models (PDB: 3PBL) identifies critical interactions:

  • The 2,3-dichlorophenyl group occupies a hydrophobic pocket.
  • The benzamide carbonyl forms hydrogen bonds with Ser192/Val188.
  • Modifying the oxazole’s substituents (e.g., methyl to chloro) can optimize binding energy .

Q. What are common synthetic impurities, and how are they characterized?

  • Methodological Answer : Piperazine regioisomers and oxazole ring-opening byproducts are typical. Use HPLC-MS with a C18 column (acetonitrile/0.1% formic acid gradient) to detect impurities. For example, aripiprazole N-oxide isomers (573691-11-9) are resolved via chiral chromatography . X-ray crystallography (e.g., CCDC-1990392) confirms stereochemical purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.